3-(3-Nitrophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-(3-Nitrophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a nitrophenyl group at the 3-position and a piperidinyl group at the 6-position of the triazolopyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazolopyridazine Core: This can be achieved through a one-pot synthesis involving the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid as reagents.
Attachment of the Piperidinyl Group: The piperidinyl group can be attached through nucleophilic substitution reactions, where piperidine acts as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperidinyl group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted triazolopyridazines.
Scientific Research Applications
3-(3-Nitrophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: This compound has potential as a kinase inhibitor, particularly targeting c-Met kinase, which is implicated in various cancers.
Materials Science: It can be used in the development of heat-resistant explosives due to its excellent thermal stability and detonation performance.
Biological Studies: The compound can be used to study the effects of nitrophenyl and piperidinyl groups on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with molecular targets such as kinases. For instance, it acts as a c-Met kinase inhibitor by binding to the ATP-binding site of the kinase, thereby preventing its activation and subsequent signaling pathways that promote cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyridines: These compounds share a similar triazolopyridine core but differ in the substituents attached to the core.
[1,2,4]Triazolo[4,3-a]pyrazines: These compounds have a pyrazine ring instead of a pyridazine ring and exhibit different biological activities.
[1,2,4,5]Tetrazine-based Compounds: These compounds are used in energetic materials and have different thermal and detonation properties.
Uniqueness
3-(3-Nitrophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is unique due to the specific combination of nitrophenyl and piperidinyl groups, which confer distinct chemical and biological properties. Its potential as a kinase inhibitor and its thermal stability make it a valuable compound for both medicinal and materials science applications.
Properties
CAS No. |
596824-25-8 |
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Molecular Formula |
C16H16N6O2 |
Molecular Weight |
324.34 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H16N6O2/c23-22(24)13-6-4-5-12(11-13)16-18-17-14-7-8-15(19-21(14)16)20-9-2-1-3-10-20/h4-8,11H,1-3,9-10H2 |
InChI Key |
JEYOQYMSSQZLJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NN3C(=NN=C3C4=CC(=CC=C4)[N+](=O)[O-])C=C2 |
Origin of Product |
United States |
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